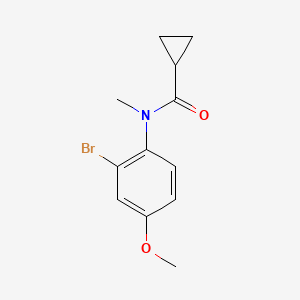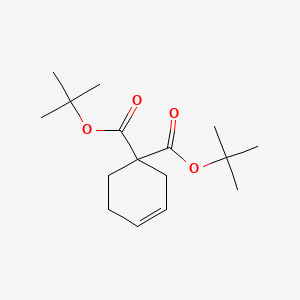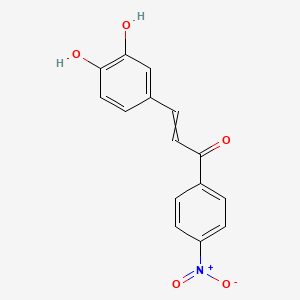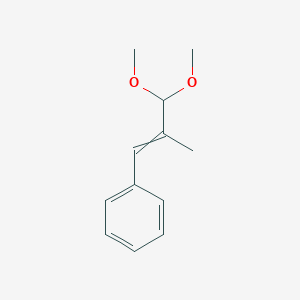
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring
Méthodes De Préparation
The synthesis of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4-methoxyaniline and cyclopropanecarboxylic acid.
Reaction Steps:
Analyse Des Réactions Chimiques
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can be compared with similar compounds such as:
N-(2-Bromo-4-methoxyphenyl)acetamide: This compound lacks the cyclopropane ring and has different reactivity and applications.
2-Bromo-4-methoxyphenylacetic acid: This compound has a carboxylic acid group instead of an amide, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of a bromine atom, methoxy group, and cyclopropane ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
659743-65-4 |
|---|---|
Formule moléculaire |
C12H14BrNO2 |
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
N-(2-bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C12H14BrNO2/c1-14(12(15)8-3-4-8)11-6-5-9(16-2)7-10(11)13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
HBQRQSQPDQOSCJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)OC)Br)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)

![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

